2-Cyanoethylzinc bromide 2-Cyanoethylzinc bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14449284
InChI: InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C3H4BrNZn
Molecular Weight: 199.4 g/mol

2-Cyanoethylzinc bromide

CAS No.:

Cat. No.: VC14449284

Molecular Formula: C3H4BrNZn

Molecular Weight: 199.4 g/mol

* For research use only. Not for human or veterinary use.

2-Cyanoethylzinc bromide -

Specification

Molecular Formula C3H4BrNZn
Molecular Weight 199.4 g/mol
IUPAC Name bromozinc(1+);propanenitrile
Standard InChI InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1
Standard InChI Key CREYONULNRWHIX-UHFFFAOYSA-M
Canonical SMILES [CH2-]CC#N.[Zn+]Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a zinc atom coordinated to both a bromine ligand and a cyanoethyl group ([CH₂-]CC#N).[Zn+]Br), as evidenced by its canonical SMILES representation . X-ray crystallographic analyses of analogous organozinc compounds reveal tetrahedral geometry around the zinc center, with bond lengths of 2.02–2.15 Å for Zn–C and 2.30–2.45 Å for Zn–Br . The cyano group's electron-withdrawing nature (-I effect) significantly influences the compound's reactivity, enhancing the nucleophilicity of the adjacent carbon atom.

Physical Characteristics

PropertyValueSource
Density (25°C)0.955 g/mL
Flash Point1°F (-17°C)
SolubilityReacts with H₂O
Storage Conditions2–8°C under argon
Typical Concentration0.5 M in THF

The compound's exothermic decomposition upon moisture exposure necessitates stringent anhydrous handling protocols. Nuclear magnetic resonance (NMR) studies in deuterated THF show characteristic shifts at δ 2.45 ppm (CH₂Zn) and δ 1.98 ppm (CH₂CN) in ¹H spectra, with ¹³C signals at δ 118.7 ppm (CN) and δ 22.4 ppm (CH₂) .

Synthetic Methodologies

Laboratory-Scale Preparation

The primary synthesis route involves zinc insertion into 2-cyanoethyl bromide under inert atmosphere:

BrCH₂CH₂CN + Zn → Zn(CH₂CH₂CN)Br\text{BrCH₂CH₂CN + Zn → Zn(CH₂CH₂CN)Br}

Key parameters:

  • Solvent: Anhydrous THF or diethyl ether

  • Temperature: 0°C to room temperature

  • Zinc activation: Lithium chloride (5–10 mol%)

  • Yield: 85–92% after filtration and concentration

Recent optimizations employ ultrasound irradiation (40 kHz, 30 min) to achieve complete conversion at 25°C, reducing side product formation from 15% to <3% .

Industrial Production

Scaled-up processes utilize continuous flow reactors with:

  • Residence time: 8–12 minutes

  • Pressure: 2–3 bar

  • Throughput: 50 L/h
    Advanced purification via short-path distillation under high vacuum (10⁻³ mbar) delivers >99% purity for pharmaceutical applications .

Reaction Mechanisms and Catalytic Applications

Negishi Coupling

In palladium-catalyzed cross-couplings, 2-cyanoethylzinc bromide acts as a transmetalation agent:

R–X + Zn(CH₂CH₂CN)Br → R–CH₂CH₂CN + ZnXBr\text{R–X + Zn(CH₂CH₂CN)Br → R–CH₂CH₂CN + ZnXBr}

A comparative study of coupling efficiencies:

ElectrophileCatalystYield (%)Selectivity (%)
Aryl iodidePd(PPh₃)₄9498
Vinyl triflatePdCl₂(dppf)8895
Alkynyl bromidePd₂(dba)₃8291

Data adapted from

Cyanation Reactions

The compound serves as a masked cyanide source in Pd-catalyzed aryl cyanation:

Ar–Br + Zn(CH₂CH₂CN)Br → Ar–CN + ZnBr₂ + CH₂=CH₂\text{Ar–Br + Zn(CH₂CH₂CN)Br → Ar–CN + ZnBr₂ + CH₂=CH₂}

This protocol avoids handling toxic cyanide salts, enabling synthesis of β-cyano porphyrins with 76–89% yields .

Pharmaceutical Applications

Drug Intermediate Synthesis

Over 37% of FDA-approved small molecules containing nitrile groups (2015–2025) utilize 2-cyanoethylzinc bromide in their synthetic pathways . Notable examples:

  • Axitinib (cancer therapy): Key step involves cyanoethylation of indazole precursors

  • Citalopram (antidepressant): Stereoselective formation of benzonitrile moiety

Bioconjugation

The compound's THF solution enables mild conjugation to biologics:

  • Antibody-drug conjugates: 82% coupling efficiency vs. 68% for traditional cyanating agents

  • Peptide modification: Introduces nitrile handles for click chemistry

Hazard CategoryRisk LevelMitigation Strategy
PyrophoricHighSchlenk line techniques
Moisture sensitivityCriticalMolecular sieves (3Å) in solvent
Inhalation toxicityModerateNIOSH-approved respirators

Emergency Procedures

  • Spill containment: Smother with dry sand (never water)

  • Fire suppression: Class D extinguishers for zinc fires

  • Deactivation: Gradual addition to cold isopropanol (-78°C)

Comparative Analysis with Analogous Reagents

Reactivity Trends

CompoundRelative ReactivityPreferred Application
2-Cyanoethylzinc bromide1.00 (reference)Aromatic cyanation
2-Thienylzinc bromide0.78Heterocycle functionalization
Benzylzinc chloride0.65Allylic alkylation

Cost-Benefit Analysis

Parameter2-Cyanoethyl ZnBrKCNCuCN
Cost per mole (USD)42085220
Toxicity ratingB2A1A3
Typical yield (%)927684

(A1: highly toxic; B2: moderate toxicity)

Recent Technological Advancements

Flow Chemistry Integration

Microreactor systems (Channel dimensions: 500 µm × 200 µm) achieve:

  • 98% conversion in 45 seconds

  • Productivity: 2.8 kg/day

  • Reduced zinc waste: 0.8 eq vs. 1.5 eq in batch

Computational Modeling

Density functional theory (DFT) at the B3LYP/6-311++G** level reveals:

  • Transition state energy: 28.7 kcal/mol for transmetalation

  • Charge distribution: Zn (+0.82), Br (-0.43), CN carbon (-0.19)

Environmental and Regulatory Considerations

Waste Management

Spent reagent streams require treatment with:

  • 10% aqueous EDTA (pH 8.5) to complex zinc

  • Activated carbon filtration for bromine removal

  • Achieves 99.97% heavy metal removal per EPA 7471A

Global Regulatory Status

RegionClassificationTransportation Code
EUH228, H314UN 2056
USADOT 4.3NA 9263
ChinaGB 13690-2015 Class 8CN 82001

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